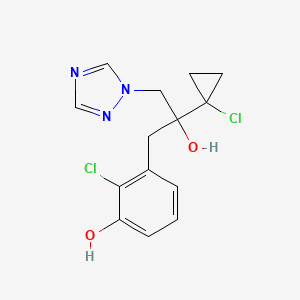
Tosylmethyl Isocyanide-13C1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tosylmethyl Isocyanide-13C1 is a labeled variant of Tosylmethyl Isocyanide, a versatile reagent widely used in organic synthesis. The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to a methyl isocyanide moiety, with the carbon atom in the isocyanide group labeled with carbon-13. This labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for tracking and studying reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Tosylmethyl Isocyanide-13C1 typically involves a two-step reaction starting from sodium p-toluenesulfinate. The first step involves the formation of a tosylmethyl intermediate, which is then converted to the isocyanide through a dehydration reaction. The overall yield of this process is approximately 72.3%, with a product purity of 98.5% confirmed by 1H NMR spectroscopy .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, making it suitable for applications in medicinal chemistry and the synthesis of heterocyclic compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Tosylmethyl Isocyanide-13C1 undergoes various types of reactions, including:
Oxidation: The isocyanide group can be oxidized to form nitriles.
Reduction: The compound can participate in reductive cyanation reactions.
Substitution: The tosyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Nitriles: Formed through oxidation reactions.
Amines: Formed through substitution reactions.
Alcohols: Formed through reduction reactions
Applications De Recherche Scientifique
Tosylmethyl Isocyanide-13C1 has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of Tosylmethyl Isocyanide-13C1 involves its ability to act as a one-carbon synthon. The isocyanide group can undergo nucleophilic addition, leading to the formation of various intermediates that can be further transformed into desired products. The sulfonyl group enhances the acidity of the α-carbon, facilitating deprotonation and subsequent reactions .
Comparaison Avec Des Composés Similaires
Toluenesulfonylmethyl Isocyanide (TOSMIC): A closely related compound with similar reactivity and applications.
Benzyl Isocyanide: Another isocyanide with different substituents but similar reactivity.
Phenyl Isocyanide: Similar in structure but with a phenyl group instead of a tosyl group.
Uniqueness: Tosylmethyl Isocyanide-13C1 is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy for studying reaction mechanisms and tracking molecular transformations. This labeling provides valuable insights into the behavior of the compound in various chemical environments .
Propriétés
IUPAC Name |
1-methyl-4-((113C)methylidyneazaniumylmethylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOAUYCPAUGDFF-VQEHIDDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[13C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












